molecular formula C9H7ClF3NO3 B8289067 5-Chloro-6-(3,3,3-trifluoropropoxy)nicotinic acid

5-Chloro-6-(3,3,3-trifluoropropoxy)nicotinic acid

Cat. No. B8289067
M. Wt: 269.60 g/mol
InChI Key: CQPYVTRSHGBIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187475B2

Procedure details

The title compound is prepared in 66% yield (6.48 g, white solid) from 5,6-dichloronicotinic acid (7.00 g, 36.5 mmol) and 3,3,3-trifluoropropan-1-ol (8.32 g, 72.9 mmol) in a similar manner to Step-1 of Amine-1.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
[Compound]
Name
Amine-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[F:12][C:13]([F:18])([F:17])[CH2:14][CH2:15][OH:16]>>[Cl:1][C:2]1[C:3]([O:16][CH2:15][CH2:14][C:13]([F:18])([F:17])[F:12])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
8.32 g
Type
reactant
Smiles
FC(CCO)(F)F
Name
Amine-1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)O)C1)OCCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.